molecular formula C11H21NO B1435558 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol CAS No. 1856534-00-3

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol

Cat. No. B1435558
CAS RN: 1856534-00-3
M. Wt: 183.29 g/mol
InChI Key: ICXLMFGKCSVIHG-UHFFFAOYSA-N
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Description

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, also known as 2-CBP, is an organic compound belonging to the family of cyclobutylpiperidines. This compound is a colorless liquid with a faint odor and has a melting point of -2.1 °C. It is soluble in water and organic solvents, and has a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Synthesis and Evaluation in Drug Development

A series of structurally constrained derivatives, including compounds with N-cyclobutylpiperidin-4-yloxy groups, were synthesized and evaluated as histamine H3 receptor inverse agonists. This research highlighted the potential application of such derivatives, including those related to 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, in developing treatments targeting histamine H3 receptors. Derivatives showed improved potency in histamine release and receptor occupancy assays, suggesting their relevance in pharmacological contexts, particularly for conditions influenced by histamine activity, such as allergies and sleep disorders (Nagase et al., 2008).

Research on Antidepressant and Antinociceptive Effects

Another study investigated the antinociceptive and antiallodynic activity of compounds structurally related to 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, revealing insights into the management of chronic pain. The research found that these compounds could modify pain perception and response in animal models, indicating their potential utility in developing new pain management therapies, especially for chronic conditions (Khroyan et al., 2011).

Antidepressant Activity in Novel Compounds

The synthesis and evaluation of chlorinated tetracyclic compounds, as homologues to known anxiolytic and antidepressant drugs, were described in another study. These compounds, structurally related to 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, demonstrated significant antidepressant effects in mice, offering a basis for further exploration in antidepressant drug development. Such research contributes to the broader field of psychiatric medication, where there is a continuous need for more effective and safer treatment options (Karama et al., 2016).

Exploring Metabolic Pathways

Studies on the metabolism of psychoactive substances have identified metabolites structurally related to 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol. Understanding these metabolic pathways is crucial for drug development, toxicity studies, and therapeutic drug monitoring, providing insights into how substances are processed in biological systems and their potential impacts on health (Kanamori et al., 2002).

properties

IUPAC Name

2-(1-cyclobutylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-6-10-4-7-12(8-5-10)11-2-1-3-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXLMFGKCSVIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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